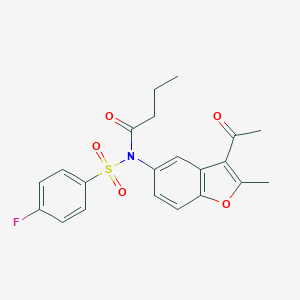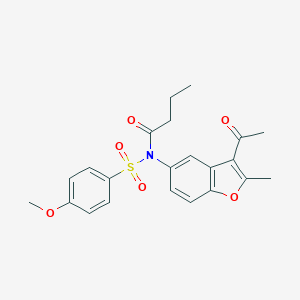![molecular formula C22H17BrN6OS B285056 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is known for its unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting key enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is the complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several potential future directions for research on 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance, further studies could investigate its potential therapeutic applications in other diseases beyond cancer. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential side effects of this compound and ways to mitigate them.
Méthodes De Synthèse
The synthesis of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-bromophenylacetic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 5-methylpyridin-3-amine to form the intermediate product. The final compound is obtained by reacting the intermediate product with thiophene-2-carboxylic acid hydrazide and 1,1'-carbonyldiimidazole.
Applications De Recherche Scientifique
The unique chemical structure of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide makes it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of this compound. For instance, it has been shown to exhibit antitumor activity against various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Propriétés
Formule moléculaire |
C22H17BrN6OS |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-13-18(21(30)26-16-7-3-9-24-12-16)19(14-5-2-6-15(23)11-14)29-22(25-13)27-20(28-29)17-8-4-10-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28) |
Clé InChI |
HEWDUNMXJWFEJY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
SMILES canonique |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)



